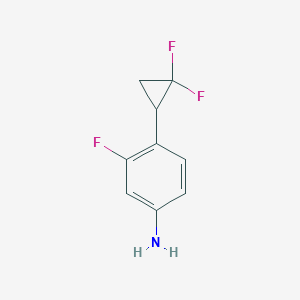

3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine

Description

Properties

IUPAC Name |

4-(2,2-difluorocyclopropyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-8-3-5(13)1-2-6(8)7-4-9(7,11)12/h1-3,7H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSRGSMTAIKGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, incorporating both fluorine substituents and a cyclopropyl moiety, suggests interesting interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine is C10H9F3N, with a molecular weight of approximately 201.18 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to enzyme active sites due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.

- Receptor Modulation : The structural features of this compound may allow it to act as a ligand for specific receptors, influencing pathways related to cell signaling and proliferation.

Anticancer Properties

Recent studies have indicated that 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the growth of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values suggesting potent activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.2 | |

| MCF-7 | 7.8 | |

| HepG2 | 6.5 |

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted by Smith et al. (2023) evaluated the effects of 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations as low as 1 µM.

- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Future Directions

The promising biological activities of 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine warrant further investigation:

- In Vivo Studies : Future research should focus on evaluating the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for optimizing its therapeutic potential.

- Analog Development : Synthesis of analogs with varied fluorination patterns could yield compounds with improved efficacy or selectivity towards specific biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-4-(2,2-difluorocyclopropyl)benzenamine with structurally related fluorinated aniline derivatives:

Key Differences in Reactivity and Properties

Morpholine and piperazine groups (e.g., CAS 93246-53-8, 221198-99-8) increase basicity and solubility due to their nitrogen lone pairs, whereas the difluorocyclopropyl group may reduce polarity .

Stability and Synthetic Utility :

- The strained cyclopropane ring in the target compound may confer unique reactivity in ring-opening or cross-coupling reactions, unlike the stable heterocycles in analogs .

- Imidazole (CAS 252340-70-8) and pyridine (CAS 937598-36-2) substituents enable hydrogen bonding and metal coordination, broadening applications in catalysis or supramolecular chemistry .

Applications: Morpholinoaniline (CAS 93246-53-8) is prioritized for OLEDs and nanodots due to its conjugated amine-morpholine system . The difluorocyclopropyl moiety in the target compound and 1-(2,2-difluorocyclopropyl)ethan-1-amine () is leveraged in agrochemicals for enhanced pesticidal activity and environmental stability .

Research Findings and Trends

- Pharmaceutical Relevance: Fluorinated anilines with heterocyclic substituents (e.g., morpholine, imidazole) are extensively used as kinase inhibitors or antimicrobial agents, whereas the target compound’s difluorocyclopropyl group may target novel biological pathways .

- Material Science : The strained cyclopropane ring could improve thermal stability in polymers, contrasting with pyridylmethoxy groups (CAS 937598-36-2), which are tailored for optoelectronic materials .

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions / Notes |

|---|---|

| Starting Materials | Fluorinated aromatic halides or nitrobenzenes |

| Difluorocarbene Source | Chlorodifluoromethane, difluoromethyltriphenylphosphonium salts |

| Cyclopropanation Conditions | Basic or catalytic conditions, inert atmosphere, 0-80°C |

| Amination Method | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl) |

| Solvents | Anhydrous polyethylene glycol (PEG-400), DMF, toluene |

| Reaction Time | 9-48 hours depending on step |

| Purification | Filtration, crystallization, extraction with toluene |

| Yields | Up to 92% for amination step, overall yields vary |

| Purity | Typically >98% after purification |

Notes on Industrial and Laboratory Scale Preparation

The synthetic methods require careful control of temperature and atmosphere to maintain the integrity of the difluorocyclopropyl ring.

Catalysts such as palladium acetylacetonate and copper iodide have been reported to facilitate coupling and amination reactions effectively.

Use of polyethylene glycol as solvent can enhance reaction rates and selectivity in coupling steps.

Purification often involves recrystallization from petroleum ether or extraction with toluene to achieve high purity.

Q & A

Q. What synthetic methodologies are effective for preparing 3-fluoro-4-(2,2-difluorocyclopropyl)benzenamine?

A key approach involves coupling a fluorinated benzenamine precursor with a difluorocyclopropyl group. For example, the synthesis of structurally similar compounds (e.g., N-(2,2-difluorocyclopropyl)amides) employs reactions between cyclopropylamine derivatives and acyl chlorides or activated esters under mild conditions (0°C to room temperature) in dichloromethane, using triethylamine as a base. Purification via silica gel chromatography is critical to isolate the product . For the target compound, analogous methods could involve introducing the difluorocyclopropyl moiety via nucleophilic substitution or transition-metal-catalyzed coupling.

Q. How should researchers characterize the purity and structure of this compound?

Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm the presence of fluorinated aromatic protons (split signals due to F coupling) and cyclopropyl carbons.

- Mass spectrometry : High-resolution MS to verify molecular weight.

- HPLC : To assess purity (>95% is typical for research-grade compounds) .

- Elemental analysis : To validate empirical formulas, especially given the fluorine content.

Q. What are the stability considerations for storage and handling?

The compound should be stored under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Fluorinated aromatic amines are sensitive to light and moisture; amber glass vials and desiccants are recommended. Stability tests (e.g., TLC or HPLC monitoring over time) should be conducted to establish shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the difluorocyclopropyl group be addressed?

Difluorocyclopropane rings are prone to strain-induced rearrangements. To enhance regioselectivity:

- Use sterically hindered catalysts (e.g., palladium or copper complexes) to direct coupling to the para position of the fluoro group.

- Optimize reaction solvents (e.g., THF or DMF) to stabilize transition states. Computational modeling (DFT) can predict electronic effects of fluorine substituents on reaction pathways .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and predicted NMR shifts (e.g., unexpected splitting or missing peaks) may arise from dynamic effects like restricted rotation of the cyclopropyl group. Strategies include:

Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?

- Stepwise protection : For example, Boc-protection of the amine group before introducing the difluorocyclopropyl moiety can prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time for temperature-sensitive steps.

- Fluorine-directed lithiation : Enhances regiocontrol in aromatic substitution reactions. Recent studies report ~80–90% yields for similar fluorinated amines using these methods .

Methodological Considerations

Q. How to analyze electronic effects of fluorine substituents on reactivity?

- Hammett constants : Fluorine’s σ and σ values predict its electron-withdrawing effects on aromatic systems.

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Kinetic isotope effects : Study deuterated analogs to differentiate electronic vs. steric influences .

Q. What computational tools are recommended for predicting biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.